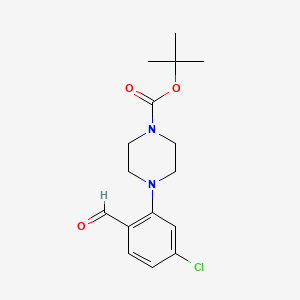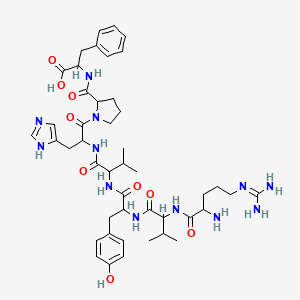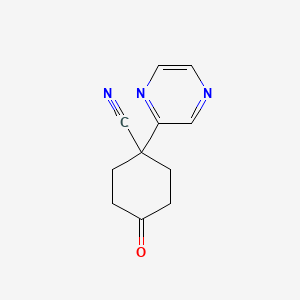![molecular formula C9H12N2O2 B12085524 Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12085524.png)
Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- is a chemical compound with the molecular formula C9H12N2O2 It is known for its unique structure, which includes a hydrazine group attached to a 1,3-benzodioxole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- typically involves the reaction of 1-(1,3-benzodioxol-5-yl)ethanone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- involves its interaction with molecular targets and pathways within cells. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, including the inhibition of enzyme activity and the induction of apoptosis in cancer cells .
類似化合物との比較
Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- can be compared with other similar compounds, such as:
1-(1,3-benzodioxol-5-yl)ethanone: This compound lacks the hydrazine group and has different chemical properties and reactivity.
1-(1,3-benzodioxol-5-yl)ethylamine: This compound has an amine group instead of a hydrazine group, leading to different biological activities.
1-(1,3-benzodioxol-5-yl)ethylhydrazine: This compound is structurally similar but may have different reactivity and applications.
Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- stands out due to its unique combination of a hydrazine group and a 1,3-benzodioxole moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)ethylhydrazine |
InChI |
InChI=1S/C9H12N2O2/c1-6(11-10)7-2-3-8-9(4-7)13-5-12-8/h2-4,6,11H,5,10H2,1H3 |
InChIキー |
RPRMBSIIYSQVCB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=C(C=C1)OCO2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


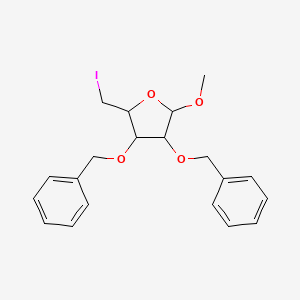
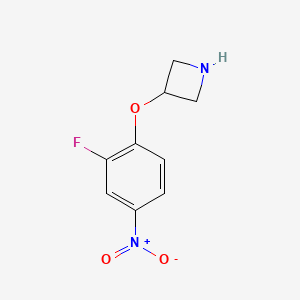

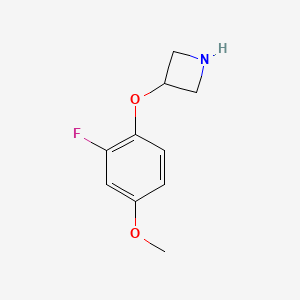
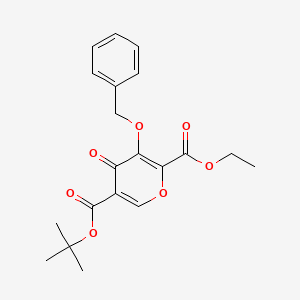
![Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12085486.png)
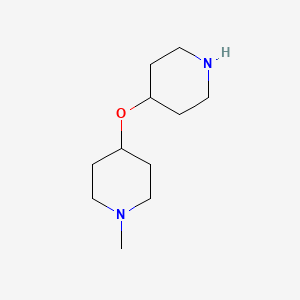

![(R)-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12085495.png)
